molecular formula C7H12O3 B009007 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde CAS No. 102573-84-2

2,2-Dimethyl-1,3-dioxane-5-carbaldehyde

Cat. No.: B009007
CAS No.: 102573-84-2
M. Wt: 144.17 g/mol
InChI Key: ALKYTHSHCFHVTO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxane-5-carbaldehyde is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is a colorless liquid commonly used in various chemical reactions and industrial applications. The compound is characterized by its dioxane ring structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde typically involves the reaction of acetone with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxane ring .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled, with temperatures maintained between 50-70°C and the use of strong acid catalysts like sulfuric acid or p-toluenesulfonic acid .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group yields the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Dimethyl-1,3-dioxane-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts. In biological systems, it can interact with enzymes that catalyze aldehyde transformations, affecting metabolic pathways .

Comparison with Similar Compounds

    2,2-Dimethyl-1,3-dioxane-5-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    2,2-Dimethyl-1,3-dioxane-5-carboxylic acid: Oxidized form of the compound with a carboxylic acid group.

    1,3-Dioxane-5-carboxaldehyde: Lacks the dimethyl substitution at the 2-position.

Uniqueness: 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde is unique due to its specific dioxane ring structure with dimethyl substitution, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in synthetic organic chemistry and industrial applications .

Properties

IUPAC Name

2,2-dimethyl-1,3-dioxane-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2)9-4-6(3-8)5-10-7/h3,6H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKYTHSHCFHVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-1,3-dioxane-5-carbaldehyde
Reactant of Route 2
2,2-Dimethyl-1,3-dioxane-5-carbaldehyde
Reactant of Route 3
2,2-Dimethyl-1,3-dioxane-5-carbaldehyde
Reactant of Route 4
2,2-Dimethyl-1,3-dioxane-5-carbaldehyde
Reactant of Route 5
2,2-Dimethyl-1,3-dioxane-5-carbaldehyde
Reactant of Route 6
2,2-Dimethyl-1,3-dioxane-5-carbaldehyde

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